molecular formula C11H15N3 B13823788 2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline

2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline

Cat. No.: B13823788
M. Wt: 189.26 g/mol
InChI Key: PFVKBRLLUNXEOF-UHFFFAOYSA-N
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Description

2,3,4,6,11,11a-Hexahydro-1H-pyrazino[2,1-b]quinazoline is a heterocyclic compound that belongs to the class of pyrazinoquinazolines. This compound is characterized by its unique fused ring structure, which includes a pyrazine ring fused to a quinazoline ring. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline typically involves multiple steps. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with 1-fluoro-2-nitrobenzene and S-amino acids, followed by a series of reactions including intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,11,11a-Hexahydro-1H-pyrazino[2,1-b]quinazoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

2,3,4,6,11,11a-Hexahydro-1H-pyrazino[2,1-b]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6,11,11a-Hexahydro-1H-pyrazino[2,1-b]quinazoline is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline

InChI

InChI=1S/C11H15N3/c1-2-4-10-9(3-1)8-14-6-5-12-7-11(14)13-10/h1-4,11-13H,5-8H2

InChI Key

PFVKBRLLUNXEOF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3=CC=CC=C3NC2CN1

Origin of Product

United States

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